molecular formula C16H22N2O5 B14857992 Methyl 2-acetyl-6-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinate

Methyl 2-acetyl-6-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinate

Cat. No.: B14857992
M. Wt: 322.36 g/mol
InChI Key: YIFGRPLRLFIVOX-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis due to its unique structural properties and reactivity. The Boc group is commonly employed to protect amines during chemical reactions, allowing for selective transformations without interference from the amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-6-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinate typically involves multiple steps. One common method includes the protection of an amine with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process . These reactors allow for precise control of reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-6-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further transformations .

Scientific Research Applications

Methyl 2-acetyl-6-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinate involves the selective protection and deprotection of amine groups. The Boc group provides stability to the amine during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetyl-6-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinate is unique due to its specific structural arrangement, which allows for selective protection of the amine group. This selectivity is crucial in complex organic syntheses where multiple functional groups are present.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

methyl 2-acetyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-4-carboxylate

InChI

InChI=1S/C16H22N2O5/c1-10(19)13-9-11(14(20)22-5)8-12(18-13)6-7-17-15(21)23-16(2,3)4/h8-9H,6-7H2,1-5H3,(H,17,21)

InChI Key

YIFGRPLRLFIVOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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